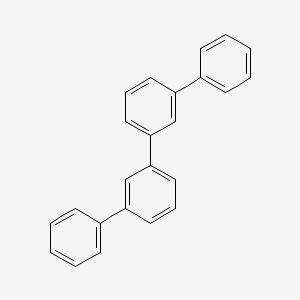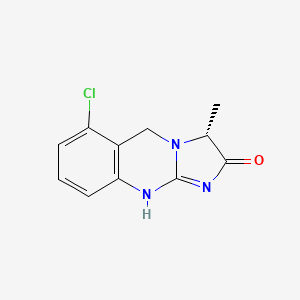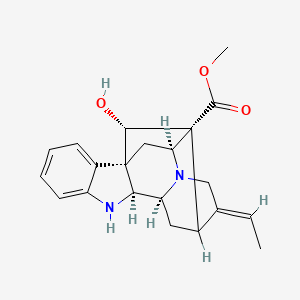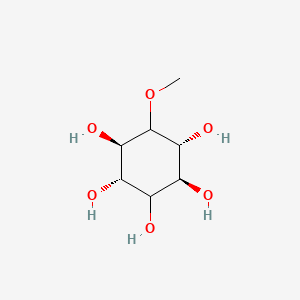
4'-叠氮胞苷
科学研究应用
R-1479具有广泛的科学研究应用:
化学: 用作点击化学中的试剂,用于合成复杂分子。
生物学: 研究其抗病毒特性,特别是针对HCV。
医学: 研究其治疗HCV感染的潜在治疗应用。
作用机制
R-1479通过抑制HCV的RNA依赖性RNA聚合酶发挥作用。该化合物被掺入病毒RNA中,导致链终止和病毒复制抑制。 分子靶标是NS5B聚合酶,涉及的途径包括RNA合成的抑制 .
生化分析
Biochemical Properties
4’-Azidocytidine interacts with various enzymes and proteins. It has been found to inhibit RNA synthesis by NS5B, the RNA polymerase encoded by the Hepatitis C Virus (HCV) . This interaction is crucial for its antiviral activity.
Cellular Effects
4’-Azidocytidine has demonstrated significant effects on various types of cells and cellular processes. It has shown strong antiproliferative activity in human lymphoma, lung adenocarcinoma, and acute myeloid leukemia . It influences cell function by inducing apoptosis in cells, leading to notable DNA fragmentation and nuclear condensation .
Molecular Mechanism
The molecular mechanism of 4’-Azidocytidine involves its transformation into active nucleoside triphosphates through kinase catalysis. These are then embedded in virus RNA during RNA synthesis, blocking the addition of nucleotides to the 3’-hydroxy group, and ultimately terminating RNA chain synthesis and virus replication .
Temporal Effects in Laboratory Settings
Over time, 4’-Azidocytidine has shown to inhibit cell growth in a dose- and time-dependent manner . It has also demonstrated robust anticancer effects linked to its capacity to induce reactive oxygen species (ROS) production, prompting oxidative stress-mediated apoptosis .
Dosage Effects in Animal Models
The effects of 4’-Azidocytidine vary with different dosages in animal models. It has shown to inhibit adhesion, migration, invasion, and proliferation of malignant cells . More studies are needed to fully understand the threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
4’-Azidocytidine is involved in various metabolic pathways. It inhibits DNA- and RNA-dependent polymerases crucial for viral replication
准备方法
合成路线和反应条件
R-1479的合成涉及在胞苷分子4'位引入叠氮基团。这可以通过一系列化学反应来实现,包括亲核取代和叠氮化。 反应条件通常涉及使用二甲基亚砜(DMSO)等溶剂和铜等催化剂以促进叠氮-炔环加成反应 .
工业生产方法
R-1479的工业生产遵循类似的合成路线,但规模更大。该过程包括优化反应条件,以确保高产率和纯度。 这包括控制温度、压力和反应时间,以及使用高效液相色谱(HPLC)等先进的纯化技术来分离最终产物 .
化学反应分析
反应类型
R-1479经历了几种类型的化学反应,包括:
氧化: 在特定条件下,叠氮基团可以被氧化。
还原: 叠氮基团可以被还原为胺基。
取代: 叠氮基团可以参与取代反应,特别是在点击化学中。
常用试剂和条件
氧化: 过氧化氢或其他氧化剂等试剂。
还原: 在钯催化剂存在下,氢气等试剂。
主要产品
氧化: 形成硝基化合物。
还原: 形成胺衍生物。
取代: 通过点击化学形成三唑衍生物
相似化合物的比较
R-1479因其特异性抑制HCV RNA依赖性RNA聚合酶而独一无二。类似的化合物包括:
索非布韦: 另一种具有强效抗HCV活性的HCV RNA复制抑制剂。
格拉普瑞韦: HCV NS3/4a蛋白酶的选择性抑制剂。
PSI-6206: 一种选择性的HCV RNA聚合酶抑制剂
R-1479因其在抑制HCV复制方面的特异性和效力而脱颖而出,使其成为抗病毒研究和药物开发中的宝贵化合物。
属性
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O5/c10-4-1-2-15(8(19)12-4)7-5(17)6(18)9(3-16,20-7)13-14-11/h1-2,5-7,16-18H,3H2,(H2,10,12,19)/t5-,6+,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLGMSQBFONGNG-JVZYCSMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332457 | |
| Record name | 4'-Azidocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478182-28-4 | |
| Record name | 4′-Azidocytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478182-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | R-1479 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478182284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Azidocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-1479 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M71RA9DMGJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


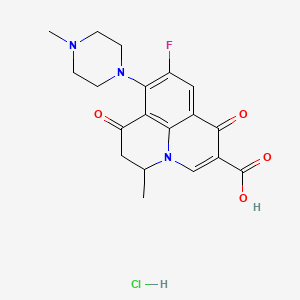
![N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide](/img/structure/B1678615.png)
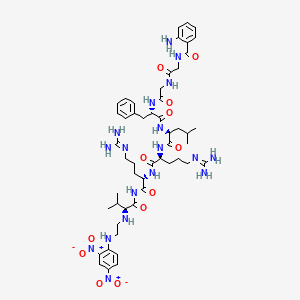
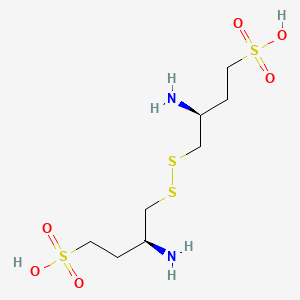
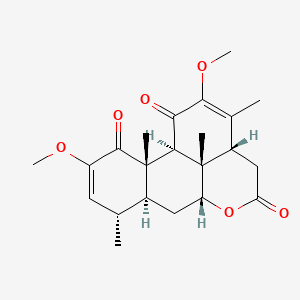
![N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1678624.png)
